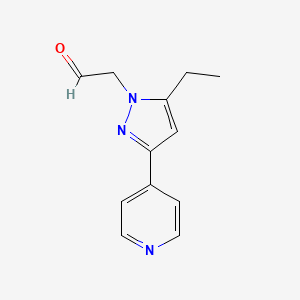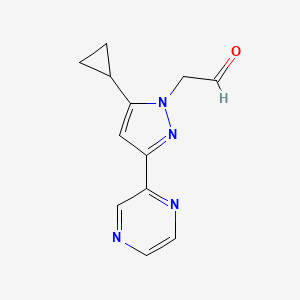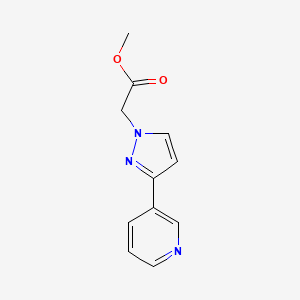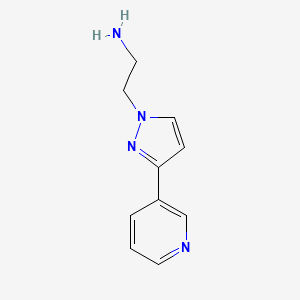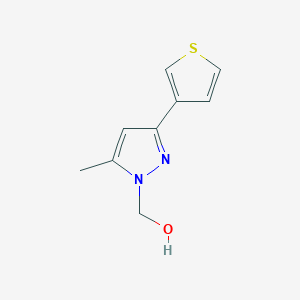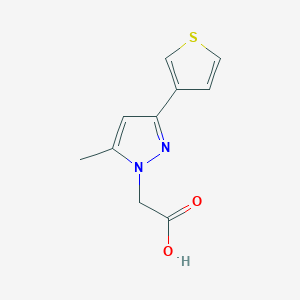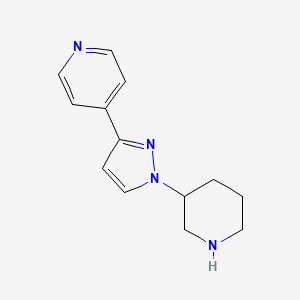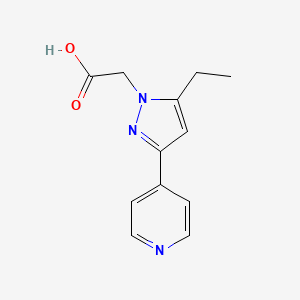
2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
“2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic compound that contains a thiophene ring, a pyrazole ring, and a piperidine ring . Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been used in various fields such as medicinal chemistry, material science, and industrial chemistry . They are known for their diverse biological effects and are considered potential biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is complex, containing a thiophene ring, a pyrazole ring, and a piperidine ring . Thiophene is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of products . For instance, the Gewald reaction, a condensation reaction, can produce aminothiophene derivatives .Scientific Research Applications
Aurora Kinase Inhibitor
- Application: A study discussed the potential of using a compound structurally related to "2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine" as an Aurora kinase inhibitor, which may be useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Anticancer Activity
- Application: Researchers synthesized novel thiophene containing 1,3-diarylpyrazole derivatives and investigated their anticancer activity. Some compounds showed significant inhibitory effects on various human cancer cells (Nazan Inceler et al., 2013).
Enzyme Inhibitory Activity
- Application: The enzyme inhibitory activities of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were evaluated, showing effectiveness against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase (A. Cetin et al., 2021).
Anti-Inflammatory Medications
- Application: A study synthesized and assessed compounds for their properties in regulating inflammation, showing potential as future anti-inflammatory drugs (J. Dennis Bilavendran et al., 2019).
Anticholinesterase Agents
- Application: Pyrazoline derivatives, related to the queried compound, were synthesized and their anticholinesterase effects evaluated, showing potential in treating neurodegenerative disorders (M. Altıntop, 2020).
Antimicrobial Activity
- Application: Various pyrazole derivatives, including those structurally similar to the queried compound, were synthesized and screened for antimicrobial activities against different bacterial and fungal strains (O. Prakash et al., 2011).
Antitumor Agents
- Application: New bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and evaluated for their anti-tumor activities, showing promising results against hepatocellular carcinoma cell lines (S. M. Gomha et al., 2016).
Future Directions
Thiophene-based analogs, such as “2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine”, continue to attract interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
The compound “2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” contains a thiophene ring. Thiophene and its derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Biochemical Pathways
Thiophene derivatives have been reported to affect a wide range of biochemical pathways, including inflammatory pathways, oxidative stress pathways, and various signaling pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. As a general rule, compounds containing a thiophene ring are well absorbed and distributed in the body due to their lipophilic nature .
Result of Action
The cellular and molecular effects of “this compound” would depend on its specific targets and mode of action. Thiophene derivatives have been reported to have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of thiophene derivatives can be affected by exposure to light and heat .
properties
IUPAC Name |
2-[(3-thiophen-3-ylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-6-14-12(3-1)9-16-7-4-13(15-16)11-5-8-17-10-11/h4-5,7-8,10,12,14H,1-3,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDQDMKBEGIUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=CC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



